

A Comprehensive Technical Guide to N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

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Compound of Interest		
Compound Name:	Fmoc-L-Phe(4-NH-Poc)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine, a critical building block in modern peptide synthesis and drug discovery. The following sections detail its chemical properties, applications, and the methodologies for its use in synthetic protocols.

Introduction and Chemical Identity

N- α -Fmoc-4-(Boc-amino)-L-phenylalanine is a derivative of the amino acid L-phenylalanine, strategically modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α -amino position and the tert-butoxycarbonyl (Boc) group on the side-chain amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Fmoc group under basic conditions while the Boc group remains stable, enabling the stepwise elongation of peptide chains.

The presence of the 4-amino group on the phenyl ring provides a versatile handle for further modifications, such as the attachment of labels, linkers for bioconjugation, or other functional moieties to enhance the therapeutic properties of the resulting peptides.

Synonyms: Fmoc-L-Phe(4-NHBoc)-OH, Fmoc-p-(Boc-amino)-L-Phe-OH[1][2]

Physicochemical and Quantitative Data



The key physicochemical properties of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine and its precursor, Fmoc-4-amino-L-phenylalanine, are summarized below for easy comparison.

Table 1: Physicochemical Properties of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine

Property	Value	Reference
CAS Number	174132-31-1	[1][2][3]
Molecular Formula	C29H30N2O6	[1][2]
Molecular Weight	502.6 g/mol	[1][2]
Appearance	White to off-white powder	[1][2]
Purity	≥ 97% (HPLC)	[1][2]
Storage Conditions	0 - 8 °C	[1][2]
MDL Number	MFCD00237007	[1][2]
PubChem ID	4712562	[1][2]

Table 2: Physicochemical Properties of Fmoc-4-amino-L-phenylalanine



Property	Value	Reference
CAS Number	95753-56-3	[4]
Molecular Formula	C24H22N2O4	[4]
Molecular Weight	402.5 g/mol	[4]
Appearance	Off-white to light yellow powder	[4]
Purity	≥ 98% (HPLC)	[4]
Melting Point	190-205 °C	[4]
Optical Rotation	[a]D20 = -9 ± 2° (c=1 in DMF)	[4]
Storage Conditions	0 - 8 °C	[4]
MDL Number	MFCD00237664	[4]
PubChem ID	22660102	[4]

Applications in Research and Drug Development

The unique structural features of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine make it a valuable reagent in several areas of scientific research and pharmaceutical development.

- Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptides. The orthogonal protecting groups allow for controlled, stepwise additions of amino acids to the growing peptide chain.[1][2]
- Drug Development: This compound is an important intermediate in the synthesis of bioactive peptides for therapeutic applications. Peptides incorporating 4-aminophenylalanine derivatives have been explored as potent and selective inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4), which is a target for type 2 diabetes treatment.[4][5]
- Bioconjugation: The side-chain amino group, once deprotected, provides a site for attaching peptides to other molecules like antibodies, drugs, or imaging agents. This is crucial for developing targeted drug delivery systems and diagnostic tools.[1][4]



 Protein Engineering: Researchers use this amino acid to modify proteins to investigate structure-function relationships and to develop proteins with enhanced stability or novel functions.[2]

Experimental Protocols

The incorporation of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) follows a cyclical procedure. Below is a detailed methodology for a typical coupling cycle.

General Fmoc-SPPS Cycle for Incorporation

This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a solid support.

- Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.
- Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resinbound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is typically carried out for 15-30 minutes at room temperature to expose the free amine.[6] The resin is then thoroughly washed with DMF to remove piperidine and the Fmocpiperidine adduct.
- Amino Acid Activation: In a separate vessel, 3-5 equivalents of N-α-Fmoc-4-(Boc-amino)-L-phenylalanine are dissolved in DMF. An equivalent amount of a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, typically diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group of the amino acid.[7]
- Coupling: The activated amino acid solution is added to the resin with the free N-terminal amine. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing: After the coupling reaction, the resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.



- Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.
- This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

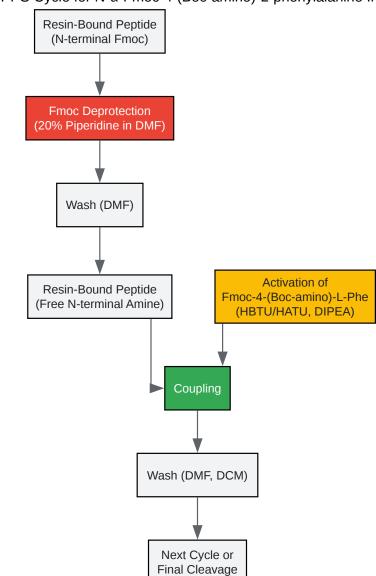
Side-Chain Boc Group Deprotection

The Boc group on the side chain of the incorporated 4-aminophenylalanine residue is stable to the basic conditions used for Fmoc removal. It is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

Mandatory Visualizations Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine.





Fmoc-SPPS Cycle for N- α -Fmoc-4-(Boc-amino)-L-phenylalanine Incorporation

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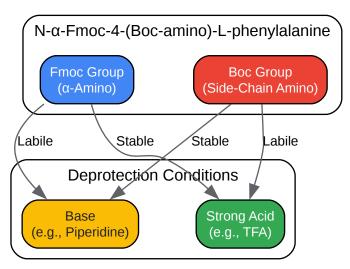
Caption: Workflow for the incorporation of a single amino acid using Fmoc-SPPS.



Logical Relationship: Orthogonal Protection Strategy

This diagram illustrates the principle of the orthogonal protection strategy employed with N- α -Fmoc-4-(Boc-amino)-L-phenylalanine, which is central to its utility in SPPS.

Orthogonal Protection of N- α -Fmoc-4-(Boc-amino)-L-phenylalanine



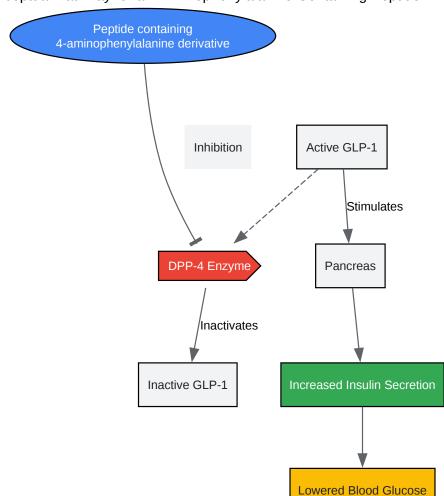
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Caption: Orthogonal deprotection of Fmoc and Boc groups.

Conceptual Pathway: Therapeutic Application

Peptides containing 4-aminophenylalanine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). The following diagram conceptualizes the role of a peptide synthesized using N- α -Fmoc-4-(Boc-amino)-L-phenylalanine in this therapeutic context.





Conceptual Pathway for a 4-Aminophenylalanine-Containing Peptide Inhibitor

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Caption: Inhibition of DPP-4 by a 4-aminophenylalanine-containing peptide.

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